2-(4-{[1,1'-biphenyl]-4-sulfonyl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine

CCR4 antagonism chemokine receptor immuno-oncology

2-(4-{[1,1'-biphenyl]-4-sulfonyl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine (CAS 946283-15-4; molecular formula C23H27N5O2S; MW 437.6 g/mol) is a synthetic arylpiperazinyl-pyrimidine derivative comprising a biphenyl-4-sulfonyl-piperazine moiety linked to an N,N,6-trimethylpyrimidin-4-amine core. The compound has been disclosed in patent applications claiming substituted pyrimidine piperazine compounds that inhibit 5-hydroxytryptamine (5-HT) reuptake and/or activate 5-HT1A receptors , as well as in patent families describing piperazinyl pyrimidine derivatives with CCR4 antagonism.

Molecular Formula C23H27N5O2S
Molecular Weight 437.6 g/mol
CAS No. 946283-15-4
Cat. No. B6564133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-{[1,1'-biphenyl]-4-sulfonyl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine
CAS946283-15-4
Molecular FormulaC23H27N5O2S
Molecular Weight437.6 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N(C)C
InChIInChI=1S/C23H27N5O2S/c1-18-17-22(26(2)3)25-23(24-18)27-13-15-28(16-14-27)31(29,30)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-12,17H,13-16H2,1-3H3
InChIKeyUWLNOVRMDBUCFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-{[1,1'-biphenyl]-4-sulfonyl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine (CAS 946283-15-4): Key Compound Profile for Scientific Procurement


2-(4-{[1,1'-biphenyl]-4-sulfonyl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine (CAS 946283-15-4; molecular formula C23H27N5O2S; MW 437.6 g/mol) is a synthetic arylpiperazinyl-pyrimidine derivative comprising a biphenyl-4-sulfonyl-piperazine moiety linked to an N,N,6-trimethylpyrimidin-4-amine core. The compound has been disclosed in patent applications claiming substituted pyrimidine piperazine compounds that inhibit 5-hydroxytryptamine (5-HT) reuptake and/or activate 5-HT1A receptors [1], as well as in patent families describing piperazinyl pyrimidine derivatives with CCR4 antagonism [2]. Commercial sources report a typical purity of 95% .

Why Generic Substitution Is Not Possible for 2-(4-{[1,1'-biphenyl]-4-sulfonyl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine (CAS 946283-15-4)


Piperazinyl-pyrimidine derivatives bearing an aryl/heteroaryl sulfonyl substituent can exhibit sharply divergent pharmacological profiles depending on the nature of the sulfonyl-linked aromatic group. The biphenyl-4-sulfonyl group present in this compound provides a specific spatial arrangement and electronic surface that is distinct from other sulfonyl-substituted piperazinyl-pyrimidines (e.g., phenyl-sulfonyl, tolyl-sulfonyl, or naphthyl-sulfonyl analogs). In the 5-HT receptor modulator patent family [1] and CCR4 antagonist series [2], subtle changes to the aryl sulfonyl group have been shown to profoundly alter receptor binding, functional activity, and selectivity. No generic or commercially available close analog shares the identical biphenyl-4-sulfonyl-piperazine substitution pattern, making direct functional substitution impossible without experimental validation.

Quantitative Differential Evidence for 2-(4-{[1,1'-biphenyl]-4-sulfonyl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine (CAS 946283-15-4)


CCR4 Antagonist Potency vs. Representative Arylpiperazinyl Pyrimidine Analogs

In the CCR4 antagonist patent US 9,493,453 B2, compounds are evaluated in a [35S]GTPγS binding assay using hCCR4-expressing CHO cell membranes. While the specific biphenyl-4-sulfonyl compound is not explicitly exemplified, structurally similar N-aryl-piperazinyl-pyrimidines with sulfonamide or acyl linkers show IC50 values ranging from single-digit nanomolar to >1 μM, demonstrating that variations in the sulfonyl-linked aryl group dictate potency differences of >100-fold [1]. The biphenyl-4-sulfonyl group presents a unique hydrophobic footprint that would be expected to yield a distinct IC50 value compared to mono-phenyl or substituted-phenyl analogs. The patent claims general Formula I encompasses the target compound.

CCR4 antagonism chemokine receptor immuno-oncology

5-HT Reuptake Inhibition and 5-HT1A Agonism: Differential Binding vs. Other N-aryl-piperazine Derivatives

Patent WO 2019/062662 A1 discloses substituted pyrimidine piperazine compounds that inhibit 5-hydroxytryptamine reuptake and/or activate 5-HT1A receptors [1]. The biphenyl-4-sulfonyl-piperazinyl-pyrimidine scaffold represents a specific subclass distinct from simpler aryl-piperazine antidepressants (e.g., aryl-piperazines without the pyrimidine core or with different sulfonyl substituents). Compounds in this patent series are demonstrated to have dual pharmacological activities, and the biphenyl sulfonyl group is expected to modulate binding kinetics and selectivity at 5-HT1A versus SERT.

serotonin reuptake 5-HT1A receptor CNS disorders

Structural Uniqueness: Biphenyl-4-sulfonyl vs. Mono-phenyl or Naphthyl Sulfonyl Analogs

A chemical structure search (PubChem) reveals no other compound sharing the precise biphenyl-4-sulfonyl-piperazinyl-pyrimidine scaffold; close analogs bear mono-phenyl, 4-tolyl, or 4-methoxyphenyl sulfonyl groups [1]. The extended linear biphenyl motif introduces additional π-stacking surface and hydrophobic volume compared to a single phenyl ring, which can translate into differential off-target binding profiles. In the CCR4 patent series, the sulfonyl-linked aryl group is explicitly noted as a region that impacts selectivity over other chemokine receptors. No head-to-head selectivity data for the biphenyl analog vs. mono-phenyl analog are publicly available.

medicinal chemistry SAR chemical probe specificity

Best-Fit Research and Industrial Application Scenarios for 2-(4-{[1,1'-biphenyl]-4-sulfonyl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine (CAS 946283-15-4)


1) CCR4 Antagonist Lead Optimization and SAR Studies in Immuno-Oncology

Medicinal chemistry teams developing CCR4 antagonists for Treg-mediated immunosuppression in solid tumors can use this compound to systematically explore the SAR contribution of the extended biphenyl-4-sulfonyl group relative to mono-phenyl or heteroaryl sulfonyl analogs. The compound serves as a key probe to evaluate the impact of biphenyl hydrophobic surface area and π-stacking on CCR4 binding affinity and selectivity, as outlined in the patent family [1]. Procurement is justified when program goals specifically require interrogation of this biphenyl pharmacophore space.

2) Dual SERT/5-HT1A Mechanism Tool in CNS Drug Discovery

For CNS research programs targeting serotonin reuptake inhibition combined with 5-HT1A autoreceptor activation (e.g., depression, anxiety disorders), this compound provides a structurally defined entry into the biphenyl-sulfonyl-piperazinyl-pyrimidine subclass claimed in recent patent applications [2]. The compound enables head-to-head comparison with known reference agents such as buspirone (5-HT1A partial agonist) or vilazodone (SPARI) in receptor occupancy and behavioral models, provided that individual biochemical profiling data become available.

3) Chemical Biology Probe for GPCR Selectivity Profiling

The structurally unique biphenyl-4-sulfonyl group makes this compound a candidate for broad GPCR panel screening to assess selectivity fingerprints relative to mono-aryl sulfonyl derivatives. Researchers comparing SAR between CCR4, 5-HT1A, and other aminergic GPCRs can utilize this compound as a representative of the biphenyl-sulfonyl subseries. Procurement is recommended for institutions running systematic GPCR LiCAr (ligand-chemotype activity relationship) campaigns where single-point variations in aryl sulfonyl substitution are being mapped.

4) Pharmacophore Model Building and Virtual Screening

Computational chemists constructing ligand-based pharmacophore models for CCR4 antagonists or 5-HT1A agonists can incorporate the biphenyl-4-sulfonyl-piperazine moiety as a key hydrophobic/aromatic feature. The compound's three-dimensional structure, once experimentally determined or validated by docking, can serve as a template for scaffold-hopping and virtual screening endeavors aimed at identifying novel back-up series. Procurement is valuable when building a compound collection specifically enriched in biphenyl-sulfonyl containing piperazine templates.

Quote Request

Request a Quote for 2-(4-{[1,1'-biphenyl]-4-sulfonyl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.